Procysteine

Vue d'ensemble

Description

Procysteine is a prodrug form of cysteine that is metabolized to cysteine intracellularly and has antioxidant activity . It is a precursor to glutathione (GSH), which is an important antioxidant in plants, animals, and fungi .

Synthesis Analysis

The synthesis of Procysteine is related to the biosynthesis of cysteine. Cysteine biosynthesis involves the integration of nitrogen and sulphur metabolism . Nutrients such as nitrate and sulphate act as signals; they trigger molecular mechanisms that modify biosynthetic pathways and thereby have a profound impact on metabolite fluxes .

Molecular Structure Analysis

The molecular structure of Procysteine can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and molecular dynamics simulations .

Chemical Reactions Analysis

The chemical reactions involving Procysteine can be analyzed using volumetric chemical analysis, which involves the use of titration methods .

Physical And Chemical Properties Analysis

The physical and chemical properties of Procysteine can be analyzed using various techniques relevant in high-throughput biomaterials research . The molecular formula of Procysteine is C4H5NO3S and its molecular weight is 147.15 .

Applications De Recherche Scientifique

Treatment of Ventilator-Associated Pneumonia

Procysteine has been studied for its protective effect on Acinetobacter pneumonia in hyperoxic conditions . It was found that procysteine significantly improved survival rates in mice with Acinetobacter pneumonia kept in hyperoxic conditions . This improvement was attributed to the increased phagocytic activity of alveolar macrophages in the lungs .

Antioxidant in Skincare

Procysteine, also known as koprosteine, is a modified form of the amino acid cysteine . It is often infused into skincare formulations due to its water-soluble property and its role as a building block for the antioxidant glutathione . By effectively reducing oxidative stress, topical application of procysteine can help maintain skin quality and appearance .

Neutralizing Free Radicals

Procysteine is part of the three major antioxidants—superoxide dismutase, catalase, and glutathione—that help neutralize free radicals and prevent their damaging effects .

Improving Phagocytic Activity

Procysteine has been found to improve the phagocytic activity of macrophages in the lung . This increased activity can help in the clearance of bacteria and other pathogens, thereby improving the body’s immune response .

Reducing Lung Bacterial Burden

In studies involving mice with Acinetobacter pneumonia, procysteine treatment was found to decrease the lung bacterial burden . This suggests that procysteine could potentially be used as a therapeutic agent in the treatment of bacterial infections .

Potential Role in Hyperoxia-Induced Dysfunction

Given the observed benefits of procysteine in hyperoxic conditions, further research into the role of procysteine against hyperoxia-induced dysfunction in the lung is warranted .

Safety and Hazards

Orientations Futures

The future directions of Procysteine research could involve further studies on its antioxidant activity and its potential benefits for aging-related declines in glutathione levels . Additionally, more research could be conducted to understand its mechanism of action and its potential therapeutic applications.

Mécanisme D'action

Target of Action

Procysteine, also known as Oxothiazolidinecarboxylic acid, is a proagent of cysteine . It primarily targets Reactive Oxygen Species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .

Mode of Action

Procysteine is inert until it is metabolized to cysteine intracellularly . This process stimulates the synthesis of glutathione , a potent antioxidant that protects cells from damage by neutralizing harmful free radicals and peroxides .

Biochemical Pathways

The biochemical pathways affected by Procysteine involve the glutathione cycle . This cycle includes two ATP-dependent enzymatically catalyzed steps for the synthesis of glutathione . By increasing the levels of cysteine, Procysteine enhances the production of glutathione, thereby boosting the antioxidant capacity of cells .

Pharmacokinetics

A study has shown that procysteine can be detected in human plasma after oral administration .

Result of Action

The primary result of Procysteine’s action is the attenuation of oxidative stress . By boosting the synthesis of glutathione, Procysteine enhances the antioxidant defense mechanisms of cells . This can protect cells from damage caused by harmful free radicals and peroxides .

Action Environment

The efficacy and stability of Procysteine can be influenced by various environmental factors. For instance, a study has shown that Procysteine can improve survival in mice with Acinetobacter pneumonia kept in hyperoxic conditions . This suggests that the action of Procysteine may be more effective in certain oxidative environments .

Propriétés

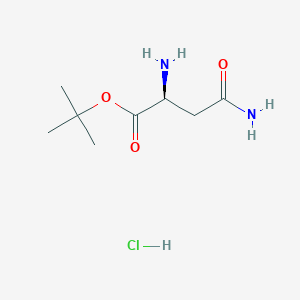

IUPAC Name |

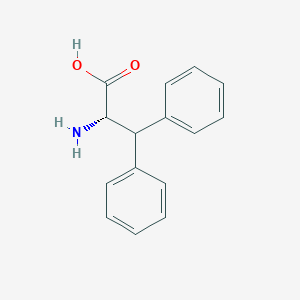

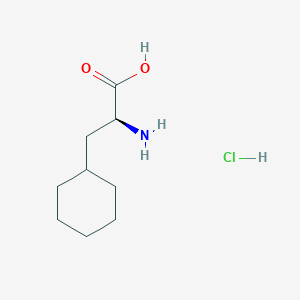

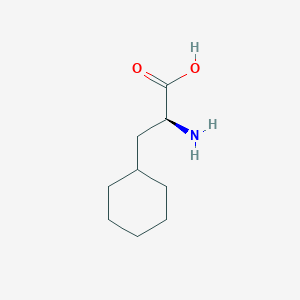

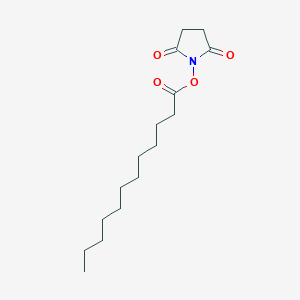

(4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLMGCPTLHPWPY-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

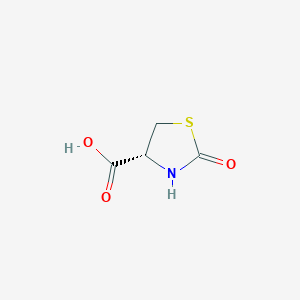

Canonical SMILES |

C1C(NC(=O)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318247 | |

| Record name | Procysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procysteine | |

CAS RN |

19771-63-2 | |

| Record name | Procysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19771-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxothiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019771632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxothiazolidinecarboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Procysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOTHIAZOLIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7063P804E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does procysteine increase glutathione levels?

A1: Procysteine is a prodrug, meaning it is converted into an active compound within the body. It is metabolized to cysteine, a rate-limiting substrate for glutathione synthesis. By increasing cysteine availability, procysteine indirectly enhances intracellular glutathione production. []

Q2: What is the role of glutathione in cells, and why is it important to maintain its levels?

A2: Glutathione is a potent antioxidant, protecting cells against damage from reactive oxygen species (ROS). It plays a crucial role in detoxification, immune function, and various metabolic processes. Glutathione depletion can make cells more susceptible to oxidative stress and damage. []

Q3: What is the molecular formula and weight of procysteine?

A3: The molecular formula of procysteine is C4H5NO3S, and its molecular weight is 147.15 g/mol.

Q4: What is known about the stability of procysteine?

A5: While specific data on procysteine stability is limited in the provided research, one study mentions that polyols can be used to stabilize it, particularly in cosmetic formulations. [, ]

Q5: How is procysteine absorbed and distributed in the body?

A6: Procysteine is administered orally or intravenously. Studies confirm its ability to cross the blood-brain barrier and reach significant concentrations in the cerebrospinal fluid. [, , ]

Q6: What is the half-life of procysteine?

A6: The provided research papers do not mention the specific half-life of procysteine.

Q7: How is procysteine metabolized and excreted?

A8: Procysteine is primarily metabolized to cysteine by the enzyme 5-oxoprolinase. [] The exact excretory pathways are not elaborated on in the provided research.

Q8: In what disease models has procysteine shown efficacy?

A8: Preclinical studies demonstrate procysteine's potential in various models:

- Alcoholic lung injury: Procysteine restored glutathione levels and improved alveolar epithelial barrier function in ethanol-fed rats. [, , ]

- Spinal cord injury: It reduced oxidative stress and improved functional recovery after spinal cord compression in rats. []

- HIV-1 infection: Procysteine inhibited HIV-1 replication in cell cultures and improved endothelial function in HIV-1 transgenic rats. [, , , ]

Q9: Have there been clinical trials with procysteine?

A9: Yes, limited clinical trials have been conducted:

- ARDS: A trial with procysteine in ARDS patients showed potential benefits in reducing the duration of acute lung injury and improving cardiac index, but no significant impact on mortality. []

- HIV: Phase I/II trials in asymptomatic HIV-infected individuals demonstrated safety and increased blood glutathione levels at higher doses, but no significant effects on CD4 cell counts or viral load were observed. [, ]

Q10: Are there any known mechanisms of resistance to procysteine?

A10: The provided research does not mention any specific resistance mechanisms to procysteine.

Q11: What are the known toxicities or adverse effects of procysteine?

A12: Procysteine is generally well-tolerated in preclinical and clinical studies. Some reported adverse effects include headaches, rash, flushing, pruritus, lightheadedness, and diminished concentration, but these were typically mild and self-limiting. [] Interestingly, one study found that high-dose procysteine supplementation in aged mice led to hepatic steatosis and triacylglyceride accumulation, suggesting potential complications with long-term high-dose use. []

Q12: How are procysteine levels measured in biological samples?

A13: Research papers mention high-performance liquid chromatography (HPLC) as a method to determine procysteine concentrations in human plasma. [] Other studies used specific assays to measure glutathione levels in various tissues and cells. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.